Scaffold-Class Potency in c-Met Kinase Inhibition: A Quantitative Benchmark for Imidazo[4,5-b]pyridine Derivatives
While the specific compound lacks direct activity data, its core scaffold, when appropriately substituted, yields nanomolar potency against c-Met kinase. This provides a class-level benchmark for its potential utility. Optimized 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors have demonstrated nanomolar enzyme inhibitory activity [1]. More significantly, these compounds inhibited the proliferation of Met-dependent EBC-1 human lung cancer cells at submicromolar concentrations [1], establishing a quantitative threshold for activity achievable from this scaffold.
| Evidence Dimension | In vitro antiproliferative potency (Cell viability) |
|---|---|
| Target Compound Data | Data not available for the unsubstituted compound. |
| Comparator Or Baseline | 1H-Imidazo[4,5-b]pyridine-based c-Met kinase inhibitors (optimized derivatives) [1] |
| Quantified Difference | N/A (Class-level inference, not a direct comparison for the target compound) |
| Conditions | Met-dependent EBC-1 human lung cancer cell line |
Why This Matters
Demonstrates that the scaffold class can achieve submicromolar cell-based activity, validating its use as a starting point for kinase inhibitor programs.
- [1] An XD, Liu H, Xu ZL, et al. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. Bioorg Med Chem Lett. PMID: 25529740. View Source
